molecular formula C12H14N4O2S2 B2659892 3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide CAS No. 889947-81-3

3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide

Cat. No. B2659892
CAS RN: 889947-81-3
M. Wt: 310.39
InChI Key: JFPKPCIBCXHSJD-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,3,4-thiadiazole . It is designed and synthesized for its urease inhibitor activities . The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Synthesis Analysis

The synthesis of this compound involves three steps starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The compounds are synthesized efficiently in high isolated yields .


Molecular Structure Analysis

The molecular structure of this compound is based on the 1,3,4-thiadiazole scaffold . The exact molecular structure would require further analysis.


Chemical Reactions Analysis

The compound has been evaluated for its urease inhibitor activities . The urease inhibitory activity of the compound was compared with the IC50 of thiourea and hydroxyurea as standard inhibitors . The results indicated that the synthesized compounds could interact well with the active site of the urease enzyme .

Mechanism of Action

The mechanism of action of this compound is related to its urease inhibitory activity . The compound can interact well with the active site of the urease enzyme .

Future Directions

The compound shows promising urease inhibitory activity and might be a promising candidate for further evaluation . Further studies could focus on its potential applications in the treatment of infections caused by urease-producing bacteria.

properties

IUPAC Name

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S2/c1-18-9-4-2-8(3-5-9)14-10(17)6-7-19-12-16-15-11(13)20-12/h2-5H,6-7H2,1H3,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPKPCIBCXHSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide

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